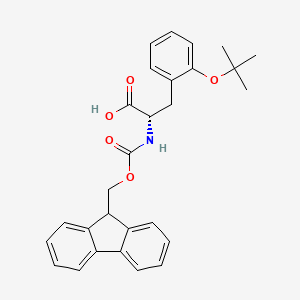(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(tert-butoxy)phenyl)propanoic acid
CAS No.:
Cat. No.: VC17897735
Molecular Formula: C28H29NO5
Molecular Weight: 459.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C28H29NO5 |
|---|---|
| Molecular Weight | 459.5 g/mol |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid |
| Standard InChI | InChI=1S/C28H29NO5/c1-28(2,3)34-25-15-9-4-10-18(25)16-24(26(30)31)29-27(32)33-17-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h4-15,23-24H,16-17H2,1-3H3,(H,29,32)(H,30,31)/t24-/m0/s1 |
| Standard InChI Key | YSTKZHXZACIOGD-DEOSSOPVSA-N |
| Isomeric SMILES | CC(C)(C)OC1=CC=CC=C1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| Canonical SMILES | CC(C)(C)OC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a phenylalanine backbone modified at three critical positions:
-
α-Amino Protection: A 9-fluorenylmethoxycarbonyl (Fmoc) group shields the amino terminus, enabling selective deprotection during solid-phase peptide synthesis .
-
Aromatic Substituent: A tert-butoxy group occupies the ortho position (C2) of the phenyl ring, introducing steric bulk to modulate solubility and intermolecular interactions .
-
Carboxylic Acid Terminus: The propanoic acid moiety remains free for peptide bond formation or conjugation .
The stereochemistry at the α-carbon is strictly S-configured, ensuring compatibility with biological systems .
Table 1: Key Structural Descriptors
Synthesis and Manufacturing
Strategic Protection-Deprotection
Synthesis hinges on orthogonal protecting group strategies to avoid premature deactivation of reactive sites:
-
Fmoc Installation: The Fmoc group is introduced via carbodiimide-mediated coupling to the α-amino group, typically using Fmoc-Cl in dichloromethane . Base-sensitive Fmoc demands neutral conditions post-attachment .
-
tert-Butoxy Positioning: Electrophilic aromatic substitution or Ullmann coupling installs the tert-butoxy group at the phenyl ring’s C2 position, though meta and para analogs dominate literature .
-
Carboxylic Acid Handling: The propanoic acid remains unprotected or is temporarily esterified to prevent side reactions during synthesis .
Challenges in Ortho-Substitution
Unlike para-substituted analogs (e.g., PubChem CID 15870767 ), ortho-substitution imposes steric hindrance that complicates both aromatic functionalization and subsequent peptide coupling. Computational models suggest that the tert-butoxy group’s proximity to the backbone may distort preferred dihedral angles, necessitating optimized coupling reagents like HATU or PyBOP .
Physicochemical Properties
Solubility and Stability
-
Solubility: tert-Butoxy groups enhance lipophilicity, rendering the compound soluble in dichloromethane, DMF, and THF, but poorly soluble in aqueous media .
-
Stability: The Fmoc group’s base sensitivity mandates pH-controlled environments (pH 7–8) during handling .
Crystallographic Insights
X-ray analyses of analogous Fmoc-amino acids reveal supramolecular synthons dominated by:
-
π-π stacking between fluorenyl groups.
-
Hydrogen-bonding networks involving carboxylate and urethane functionalities .
Ortho-substitution likely disrupts these motifs, favoring amorphous solid states over crystalline forms .
Applications in Peptide Science
Solid-Phase Peptide Synthesis (SPPS)
As an Fmoc-protected building block, the compound enables iterative elongation of peptide chains on resin substrates. Its steric profile is suited for synthesizing peptides with:
-
Bulky side chains (e.g., tyrosine analogs).
-
Conformationally constrained regions via tert-butoxy-induced torsional effects .
Bioconjugation and Drug Delivery
The free carboxylic acid facilitates covalent attachment to:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume